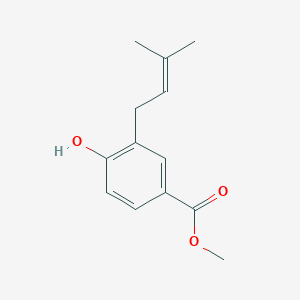
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” is an intermediate of the MEP pathway (non-mevalonate pathway) of isoprenoid biosynthesis . It is also known as (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HMB-PP) .
Synthesis Analysis
The synthesis of “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” involves the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS), which is essentially involved in the MEP pathway . The substrate hydroxyl group first binds to the IspH [4Fe-4S] cluster and then receives an electron to form an HMBPP- [4Fe-4S] complex, similar to a π or 2-alkenyl/metallacycle complex, which is then dehydrated to form a 1-allyl intermediate .Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” is distinctive from that of the HDR protein from Escherichia coli in the residues involved in the hydrogen-bond network that surrounds the substrate .Chemical Reactions Analysis
In the presence of NADPH, it catalyzes the reductive dihydroxylation of 4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) to produce IPP and DMAPP, while in the presence of nicotinamide adenine dinucleotide phosphate (NADP + ), it oxidizes dehydration of IPP to HMBPP .Wissenschaftliche Forschungsanwendungen
Compound Isolation and Analysis
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate, along with other compounds, was isolated from Zanthoxylum ailanthoides. These compounds were analyzed for their inhibitory effects on superoxide anion generation and elastase release in human neutrophils, indicating potential anti-inflammatory applications (Chung et al., 2013).
Synthesis and Characterization
This compound is involved in the synthesis and characterization of polymeric metal complexes. These complexes have demonstrated potential in catalytic activities, particularly in the oxidation of aldehydes to carboxylic acids (Ingole et al., 2013).
Benzylation Reactions
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate is utilized in benzylation reactions of 1,3-dicarbonyl compounds. These reactions, catalyzed by iron chloride hexahydrate, are significant for producing pharmaceutically relevant compounds (Kischel et al., 2007).
Cytotoxic Activity Evaluation
Compounds including methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate have been isolated from Garcinia cowa and evaluated for cytotoxic activities against breast and lung cancer cell lines. This suggests potential application in cancer research (Wahyuni et al., 2015).
Potential in Psychoactive Studies
The compound has been associated with the study of benzyl derivatives in the fungus Eurotium repens, showing binding affinity to human opioid or cannabinoid receptors. This highlights its potential relevance in psychoactive substance research (Gao et al., 2011).
Zukünftige Richtungen
The future directions for “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” research could involve exploring its biotechnological potential. Many studies have revealed that isoprenoid compounds are an alternative to petroleum-derived fuels. Thus, ecofriendly methods harnessing the MEP pathway in microbes to synthesize isoprenoid compounds and IspH itself have received notable attention from researchers .
Eigenschaften
CAS-Nummer |
101511-34-6 |
|---|---|
Produktname |
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate |
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h4,6-8,14H,5H2,1-3H3 |
InChI-Schlüssel |
VTTIBUAIXVAPKR-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C |
Andere CAS-Nummern |
101511-34-6 |
Synonyme |
methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



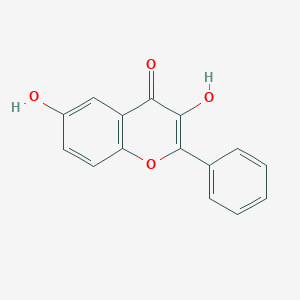
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
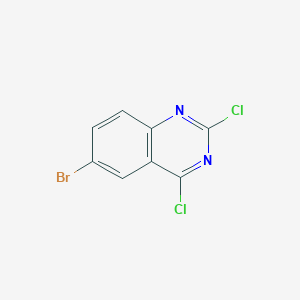
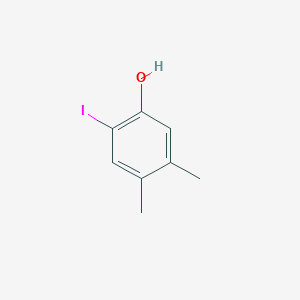
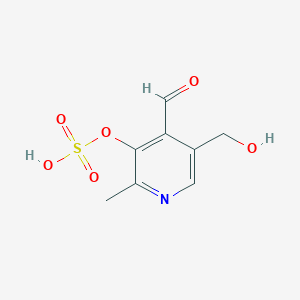

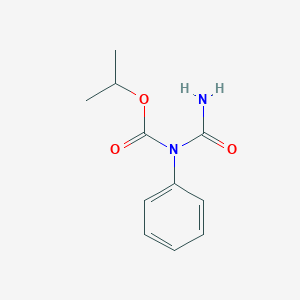
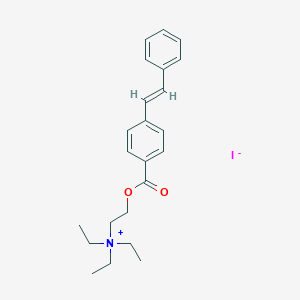
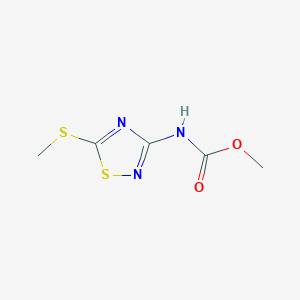
![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)
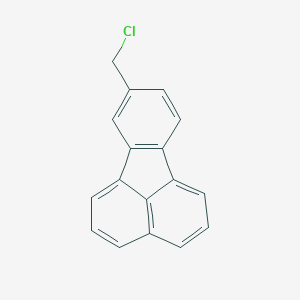
![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)